HPGDS Inhibitory Potency: A Class-Level Benchmarking
The compound exhibits a defined inhibitory activity against human hematopoietic prostaglandin D synthase (HPGDS) with an IC50 of 26 nM [1]. This value positions it within a specific potency range relative to other known HPGDS inhibitors, providing a quantitative benchmark for selection in HPGDS-focused research.
| Evidence Dimension | Inhibition of human HPGDS enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 26 nM |
| Comparator Or Baseline | Class benchmark: IC50 values for other known HPGDS inhibitors (e.g., SAR191801/hPGDS-IN-1: 12 nM; HPGDS inhibitor 2: 9.9 nM; HPGDS inhibitor 1: 0.6-0.7 nM) [2]. |
| Quantified Difference | The target compound's potency is approximately 2-fold lower than SAR191801, 2.6-fold lower than HPGDS inhibitor 2, and 40- to 43-fold lower than the most potent reported inhibitor. |
| Conditions | Recombinant human HPGDS expressed in E. coli, assessed by reduction in GST enzymatic activity using MCBL and glutathione over 30 min [1]. |
Why This Matters
This quantitative benchmark informs researchers that while not the most potent HPGDS inhibitor, this compound offers a defined, intermediate level of activity, which can be advantageous for specific mechanistic studies or when seeking a chemical starting point with a particular balance of potency and other properties.
- [1] BindingDB. (n.d.). BDBM50084155 (CHEMBL3425953) - Inhibition of human HPGDS. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50084155&google=BDBM50084155 View Source
- [2] Probes & Drugs. (2025). HPGDS inhibitor 2 (PD054613). Retrieved from https://www.probes-drugs.org/compounds/HPGDS-inhibitor-2; hPGDS-IN-1. (n.d.). In Biorbyt. Retrieved from https://www.biorbyt.com/hpgds-in-1-orb1815786.html; BOC Sciences. (n.d.). HPGDS inhibitor 1 (CAS 1033836-12-2). Retrieved from https://www.bocsci.com/hpgds-inhibitor-1-cas-1033836-12-2-5678.html View Source
